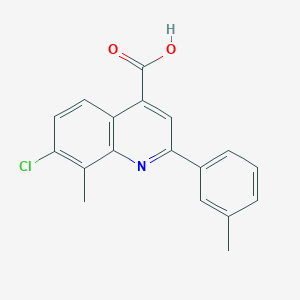![molecular formula C17H14O6S B1273543 4-[3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOYL]PHENYL METHANESULFONATE](/img/structure/B1273543.png)
4-[3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOYL]PHENYL METHANESULFONATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOYL]PHENYL METHANESULFONATE is an organic compound that features a benzodioxole ring fused to an acrylate moiety and a phenyl methanesulfonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOYL]PHENYL METHANESULFONATE typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Acrylation: The benzodioxole ring is then subjected to acrylation using acryloyl chloride in the presence of a base such as triethylamine.
Methanesulfonation: The final step involves the reaction of the acrylated benzodioxole with methanesulfonyl chloride in the presence of a base to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-[3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOYL]PHENYL METHANESULFONATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acrylate moiety to an alkane.
Substitution: The methanesulfonate group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alkanes.
Substitution: Amines, thiols, and other nucleophile-substituted products.
科学的研究の応用
4-[3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOYL]PHENYL METHANESULFONATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 4-[3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOYL]PHENYL METHANESULFONATE involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole ring can interact with biological macromolecules, leading to various biochemical effects. The acrylate moiety can undergo Michael addition reactions with nucleophiles in biological systems, contributing to its biological activity.
類似化合物との比較
Similar Compounds
3-(1,3-Benzodioxol-5-yl)acrylaldehyde: Similar structure but with an aldehyde group instead of a methanesulfonate group.
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Contains a carboxylic acid group instead of an acrylate moiety.
1,3-Benzodioxole: The core structure without additional functional groups.
Uniqueness
4-[3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOYL]PHENYL METHANESULFONATE is unique due to the presence of both the benzodioxole ring and the methanesulfonate group, which confer distinct chemical reactivity and potential biological activities.
特性
分子式 |
C17H14O6S |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
[4-[3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] methanesulfonate |
InChI |
InChI=1S/C17H14O6S/c1-24(19,20)23-14-6-4-13(5-7-14)15(18)8-2-12-3-9-16-17(10-12)22-11-21-16/h2-10H,11H2,1H3 |
InChIキー |
NIRAUKLDARHTRI-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


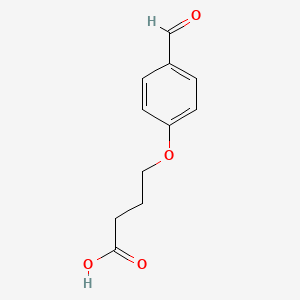
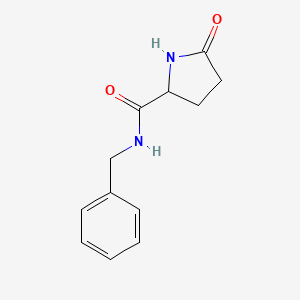
![2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B1273462.png)

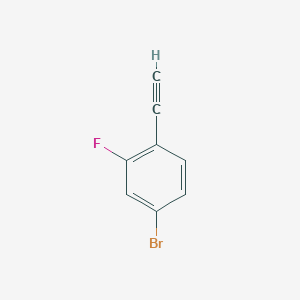

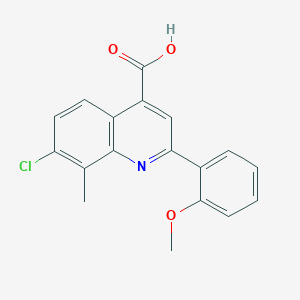
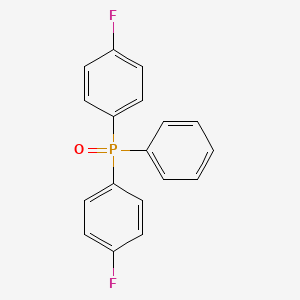

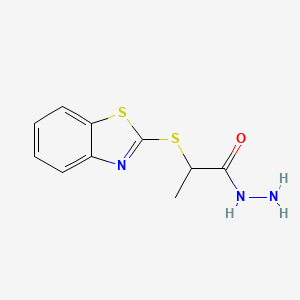
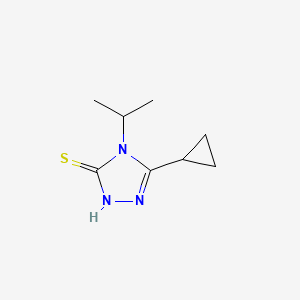
![2-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1273487.png)

